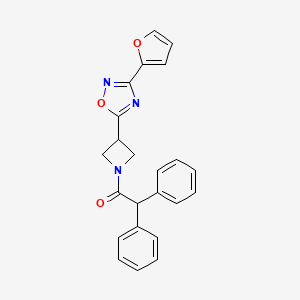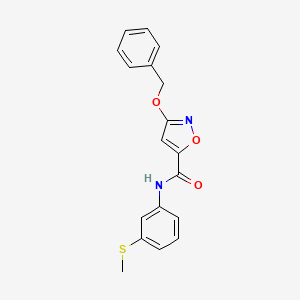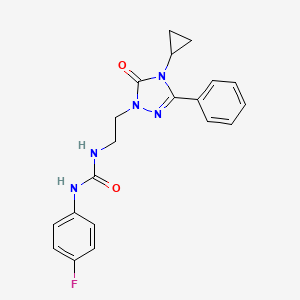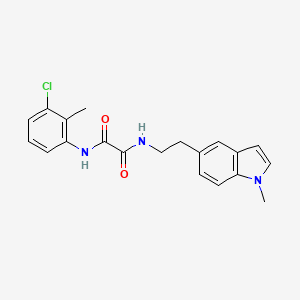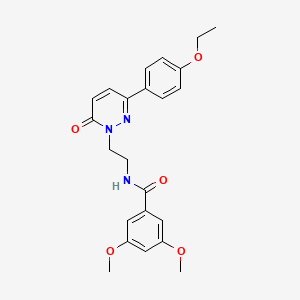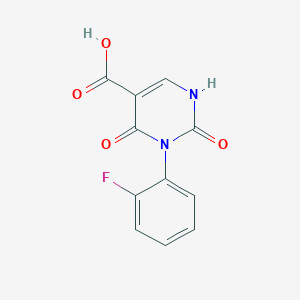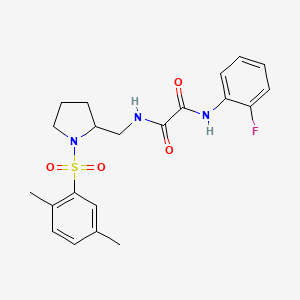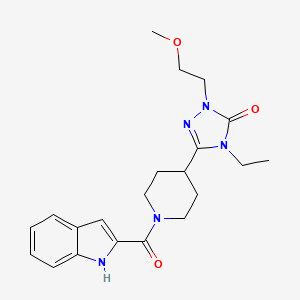
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule, incorporating several functional groups such as indole, piperidine, and 1,2,4-triazole moieties. These groups suggest a molecule with potential biological activity, given the known activities of compounds containing these structures. The synthesis and analysis of such a compound would involve multi-step organic synthesis and detailed structural characterization.
Synthesis Analysis
Compounds similar to the one mentioned are typically synthesized through multi-step organic reactions involving the construction of the core structure followed by the addition of side chains. For instance, hexahydroazocino[4,3-b]indoles have been synthesized from 1-phenylsulphonylindole by introducing side chains through lithiation and intramolecular Mannich cyclisation, demonstrating the complexity and specificity of reactions involved in creating such intricate molecules (Street et al., 1987).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound was confirmed using X-ray diffraction, showcasing the importance of these techniques in determining the arrangement of atoms within a molecule and the relative stereochemistry (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups. Indoles, piperidines, and triazoles are known for their nucleophilicity and ability to participate in various chemical reactions, including cycloadditions, substitutions, and transformations. For instance, reactions involving triazole derivatives demonstrate the versatility of these compounds in forming new bonds and structures, indicative of the reactivity of the compound (Gomha & Riyadh, 2011).
Propiedades
IUPAC Name |
4-ethyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-3-25-19(23-26(21(25)28)12-13-29-2)15-8-10-24(11-9-15)20(27)18-14-16-6-4-5-7-17(16)22-18/h4-7,14-15,22H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHVIAJCGADAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

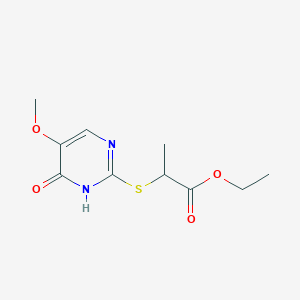
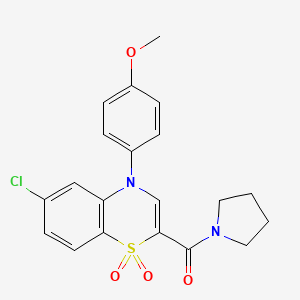


![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

